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(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2

PROTAC Linkerology Molecular Weight Physicochemical Properties

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a polyethylene glycol (PEG3) linker with a terminal amine functional group. This compound serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically enabling the construction of BRD4 degraders such as PROTAC BRD4 Degrader-5.

Molecular Formula C31H47N5O7S
Molecular Weight 633.8 g/mol
Cat. No. B2885066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
Molecular FormulaC31H47N5O7S
Molecular Weight633.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H47N5O7S/c1-20(22-6-8-23(9-7-22)27-21(2)33-19-44-27)34-29(39)25-16-24(37)17-36(25)30(40)28(31(3,4)5)35-26(38)18-43-15-14-42-13-12-41-11-10-32/h6-9,19-20,24-25,28,37H,10-18,32H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1
InChIKeySIIIUIAOOHNPNB-MPLXTJOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: A Pre-functionalized VHL E3 Ligase Ligand-Linker Conjugate for Streamlined PROTAC Synthesis and BRD4 Degrader Development


(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a polyethylene glycol (PEG3) linker with a terminal amine functional group [1]. This compound serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically enabling the construction of BRD4 degraders such as PROTAC BRD4 Degrader-5 .

Why General VHL Ligand-Linker Conjugates Cannot Substitute for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 in BRD4-Targeted Degradation


Substituting (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 with a generic VHL ligand-linker conjugate is not feasible due to the critical influence of linker length and composition on ternary complex formation and subsequent protein degradation. Studies have established that even minor alterations in linker structure can significantly impact the spatial orientation and binding cooperativity of the POI-PROTAC-E3 ligase complex, directly correlating with degradation potency [1]. The specific methyl group and precise PEG3 linker length in this compound are integral to the activity of the derived PROTAC BRD4 Degrader-5, which exhibits potent BRD4 degradation across HER2-positive and negative breast cancer cell lines .

Quantitative Differentiation of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: Comparative Analysis of Linker Composition, Functionalization, and Application Performance


Comparative Linker Composition and Molecular Weight: Impact on PROTAC Design Space

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 incorporates a specific methyl group (-Me) and a three-unit PEG linker, which differentiates it from other common VHL ligand-linker conjugates. This unique composition results in a distinct molecular weight of 633.8 g/mol , which is critical for balancing cell permeability and solubility in the derived PROTAC molecule. In comparison, a standard (S,R,S)-AHPC-PEG3-NH2 conjugate (without the methyl group) has a molecular weight of 633.8 g/mol as well, but the methyl group in (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 can influence the compound's lipophilicity and target engagement [1].

PROTAC Linkerology Molecular Weight Physicochemical Properties

Functional Handle Differentiation: Terminal Amine vs. Alternative Reactive Groups for Bioconjugation

The terminal amine group of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 provides a specific reactive handle for conjugation with carboxyl groups on target protein ligands, enabling the synthesis of amide-linked PROTACs . This is in contrast to other conjugates like (S,R,S)-AHPC-PEG3-N3, which features an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The amine functionality offers a distinct synthetic route that can be advantageous when targeting ligands that are not compatible with click chemistry conditions.

Bioconjugation Click Chemistry PROTAC Synthesis

Proven Application in Potent BRD4 Degrader PROTAC BRD4 Degrader-5

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is the essential precursor for PROTAC BRD4 Degrader-5, a degrader that potently eliminates BRD4 in both HER2-positive and negative breast cancer cell lines . This specific application demonstrates the functional utility of this conjugate in generating a biologically active PROTAC. While comparative DC50 data for PROTAC BRD4 Degrader-5 against analogs made with different linkers is not directly available in the public domain, the reported activity validates the linker's efficacy in a cellular context, which is the ultimate measure of a PROTAC building block's value.

BRD4 Degradation Breast Cancer Research Targeted Protein Degradation

Linker Length and Degradation Efficiency: VHL PROTAC Design Rules

Reviews of VHL-recruiting PROTACs consistently emphasize that linker length and composition are critical determinants of degradation efficiency [1]. The three-unit PEG linker in (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 represents a specific optimization choice. While direct quantitative comparison of degradation potency across linker lengths for the same target protein is complex and often target-specific, the available literature provides a framework for understanding why this specific linker length is non-arbitrary. For instance, studies on well-characterized VHL-recruiting PROTACs show that even small changes in linker structure can drastically alter DC50 values, sometimes by orders of magnitude [2].

Linker Optimization Ternary Complex Formation PROTAC Design

Physicochemical Property Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (tPSA)

The calculated LogP value of 1.4 for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 provides a quantitative measure of its lipophilicity, a key determinant of cell permeability and solubility . This value distinguishes it from other conjugates with different linkers or functional groups. For example, a similar conjugate with a different functional handle or longer PEG chain would have a different LogP, affecting its behavior in biological systems. The topological polar surface area (tPSA) of 194 Ų further defines its potential to cross cell membranes .

Lipophilicity Cell Permeability ADME Properties

Optimal Research and Procurement Scenarios for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2


Synthesis of PROTAC BRD4 Degrader-5 for BRD4-Dependent Cancer Studies

This compound is the direct precursor for PROTAC BRD4 Degrader-5, which is specifically employed to investigate the role of BRD4 in HER2-positive and -negative breast cancer models . Procuring this conjugate is essential for any research program aiming to replicate or build upon the established degradation activity of this PROTAC, ensuring consistency in experimental results.

Development of Novel PROTACs Targeting Bromodomain-Containing Proteins

Given its proven efficacy in the context of a BRD4 degrader, this conjugate serves as an optimal starting point for designing new PROTACs against other bromodomain and extra-terminal (BET) family proteins. The linker length and composition have been validated in a cellular context, reducing the risk of linker-related failure in early-stage PROTAC optimization [1].

High-Throughput PROTAC Library Synthesis via Parallel Amide Coupling

The terminal amine group of this compound is specifically designed for reactivity with carboxyl groups, enabling efficient, parallel synthesis of PROTAC libraries using standard amide coupling chemistry. This approach allows for rapid exploration of diverse target protein ligands while maintaining a constant VHL-recruiting moiety and linker architecture .

Structure-Activity Relationship (SAR) Studies Focused on Linker Composition

Researchers can use this compound as a defined control in SAR studies where the linker length or composition is systematically varied. By comparing PROTACs built with (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 against those built with, for example, (S,R,S)-AHPC-PEG4-NH2 or (S,R,S)-AHPC-C3-NH2, scientists can precisely attribute changes in degradation potency or cellular activity to the linker structure, advancing the fundamental understanding of PROTAC design rules [2].

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